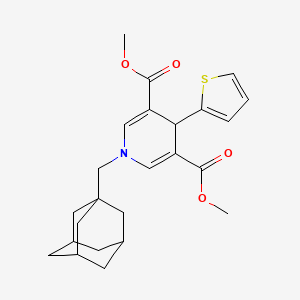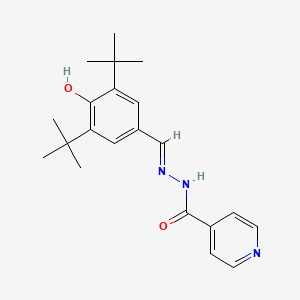![molecular formula C17H14Cl2F3NO2 B6124242 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, also known as CFTR inhibitor-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disease that affects multiple organs, including the lungs, pancreas, and sweat glands.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 works by binding to a specific site on the this compound protein, known as the ATP-binding site. This site is responsible for regulating the activity of the this compound protein, and this compound inhibitor-172 blocks this site, thereby preventing the protein from functioning properly.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to restore normal salt and water transport in cells affected by CF. This compound has also been shown to reduce inflammation and improve lung function in animal models of CF.
実験室実験の利点と制限
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 is a potent and selective inhibitor of the this compound protein, and has been extensively studied in preclinical models of CF. However, this compound has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172, including:
- Further preclinical studies to evaluate the safety and efficacy of this compound in animal models of CF
- Clinical trials to evaluate the safety and efficacy of this compound in humans with CF
- Development of new formulations of this compound inhibitor-172 with improved solubility and bioavailability
- Investigation of the potential use of this compound inhibitor-172 in other diseases that involve defective ion transport, such as chronic obstructive pulmonary disease (COPD) and asthma.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 2-chloro-5-(trifluoromethyl)aniline to form the intermediate compound this compound. This intermediate is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. CF is caused by mutations in the this compound gene, which encodes for the this compound protein. This protein is responsible for regulating the flow of salt and water in and out of cells, and mutations in this gene result in the production of a defective this compound protein that does not function properly.
This compound inhibitor-172 works by blocking the activity of the defective this compound protein, thereby restoring normal salt and water transport in affected cells. This compound has been shown to be effective in preclinical studies using animal models of CF, and is currently being evaluated in clinical trials for its safety and efficacy in humans.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO2/c1-9-5-12(6-10(2)16(9)19)25-8-15(24)23-14-7-11(17(20,21)22)3-4-13(14)18/h3-7H,8H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKVGQLTKORVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)

![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)